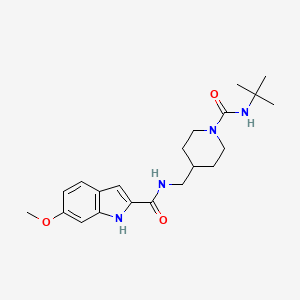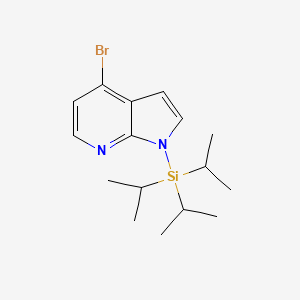
Z-Hse(Ac)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Hse(Ac)-OH, also known as N-acetyl-L-homoserine, is a derivative of the amino acid homoserine. It is an important intermediate in the biosynthesis of essential amino acids such as methionine and threonine. This compound is often used in peptide synthesis and as a building block in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Hse(Ac)-OH typically involves the acetylation of L-homoserine. One common method is the reaction of L-homoserine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield N-acetyl-L-homoserine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the continuous addition of L-homoserine and acetic anhydride into the reactor, with the product being continuously removed and purified.
化学反応の分析
Types of Reactions
Z-Hse(Ac)-OH undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-acetyl-L-homoserine lactone.
Reduction: Reduction reactions can convert it back to L-homoserine.
Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: N-acetyl-L-homoserine lactone.
Reduction: L-homoserine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, Z-Hse(Ac)-OH is used as a building block for the synthesis of peptides and other complex molecules. It is also used in the study of reaction mechanisms and as a model compound in various chemical reactions.
Biology
In biological research, this compound is used to study the biosynthesis of essential amino acids. It is also used in the development of enzyme inhibitors and as a substrate in enzymatic assays.
Medicine
In medicine, this compound is explored for its potential use in drug development. It is used in the synthesis of peptide-based drugs and as a precursor for the production of bioactive compounds.
Industry
In the industrial sector, this compound is used in the production of amino acids and peptides. It is also used in the manufacture of pharmaceuticals and as an intermediate in the synthesis of various chemicals.
作用機序
Z-Hse(Ac)-OH exerts its effects primarily through its role as an intermediate in the biosynthesis of methionine and threonine. It acts as a substrate for enzymes involved in these pathways, facilitating the conversion of homoserine to these essential amino acids. The molecular targets include enzymes such as homoserine acetyltransferase and homoserine kinase, which catalyze the acetylation and phosphorylation of homoserine, respectively.
類似化合物との比較
Similar Compounds
L-Homoserine: The non-acetylated form of Z-Hse(Ac)-OH.
N-acetyl-L-homoserine lactone: An oxidized derivative of this compound.
Methionine: An essential amino acid synthesized from this compound.
Threonine: Another essential amino acid synthesized from this compound.
Uniqueness
This compound is unique due to its acetylated structure, which imparts different chemical properties compared to its non-acetylated counterpart, L-homoserine. This acetylation makes it more reactive in certain chemical reactions and allows it to serve as a versatile intermediate in the synthesis of various compounds.
特性
IUPAC Name |
(2S)-4-acetyloxy-2-(phenylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-10(16)20-8-7-12(13(17)18)15-14(19)21-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,19)(H,17,18)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZNLKPCXYTNQJ-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide](/img/structure/B2447783.png)
![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2447784.png)
![2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride](/img/structure/B2447785.png)
![6-isobutoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2447787.png)
![6-chloro-N-[2-(3,4-dimethylphenyl)sulfanylethyl]pyridine-3-carboxamide](/img/structure/B2447788.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide](/img/structure/B2447795.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2447796.png)



![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methylbenzenecarboxamide](/img/structure/B2447804.png)

![Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2447806.png)
